2-Aminobenzimidazole
Overview
Description
2-aminobenzimidazole is a member of the class of benzimidazoles that is benzimidazole in which the hydrogen at position 2 is replaced by an amino group. It has a role as a marine xenobiotic metabolite.
Plates (in water); white powder. (NTP, 1992)
Scientific Research Applications
Biofilm Inhibition and Dispersal
- Antibacterial Biofilms: 2-Aminobenzimidazole derivatives have been identified to inhibit and disperse biofilms formed by bacteria like MRSA, vancomycin-resistant Enterococcus faecium, and Staphylococcus epidermidis. This activity is dependent on zinc, possibly through a direct zinc-chelating mechanism (Rogers, Huigens, & Melander, 2009).
Enzyme Inhibition
- Cholinesterase Inhibition: Synthesized this compound derivatives have shown inhibitory activities against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives could potentially be used in the treatment of neurodegenerative diseases (Zhu et al., 2013).
Chemical Synthesis and Drug Discovery
- Synthesis on DNA: A method for synthesizing multifunctional 2-Aminobenzimidazoles on DNA, enhancing the design and creation of DNA-encoded libraries for drug discovery, has been developed (Su et al., 2020).
Antidiabetic Potential
- Antidiabetic Derivatives: Novel this compound derivatives have been designed and evaluated for antidiabetic potential, showing significant α-glucosidase inhibitory activity. These findings indicate potential leads in antidiabetic drug development (Sreeja, AntonSmith, & Mathan, 2019).
Pharmaceutical and Medicinal Chemistry
- Pharmacological Properties: this compound compounds exhibit various pharmacological activities, such as histamine receptor blocking, anti-inflammatory, and analgesic properties, making them comparable to drugs used in therapy (Nawrocka, 1996).
RNA Cleavage
- Artificial Ribonucleases: Conjugates of this compound with antisense oligonucleotides can effectively cleave RNA, acting as artificial ribonucleases. This property is crucial in molecular biology and therapeutic applications (Danneberg et al., 2015).
Antibiotic Development
- Antibiotic Activity: Novel 2-Aminobenzimidazoles have been developed with antibiotic activity, especially effective against multidrug-resistant bacterial strains like Staphylococcus aureus and Acinetobacter baumannii (Huigens et al., 2010).
Hyperbaric Oxygenation Research
- Neuroprotection in Hyperbaric Oxygenation: this compound has shown protective effects in rats exposed to high atmospheric oxygen levels, suggesting its potential in treating oxygen toxicity (Mendzheritskaia, Krichevskaia, & Lisovskaia, 1978).
Chemical Properties Study
- Study of Aggregation and Equilibria: The aggregation and equilibrium properties of this compound have been studied using quantum chemical calculations and spectroscopy, contributing to the understanding of its chemical behavior (Angelova et al., 2011).
Properties
IUPAC Name |
1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYUFVNJZUSCSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024465 | |
Record name | 2-Aminobenzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1024465 | |
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Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Plates (in water); white powder. (NTP, 1992) | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>20 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | SID49674502 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
934-32-7 | |
Record name | 2-AMINOBENZIMIDAZOLE | |
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URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Aminobenzimidazole | |
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Record name | 2-Aminobenzimidazole | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Record name | 1H-Benzimidazol-2-amine | |
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Record name | 2-Aminobenzimidazole | |
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Record name | Benzimidazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.073 | |
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Record name | 2-AMINOBENZIMIDAZOLE | |
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Melting Point |
435 °F (NTP, 1992) | |
Record name | 2-AMINOBENZIMIDAZOLE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19755 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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